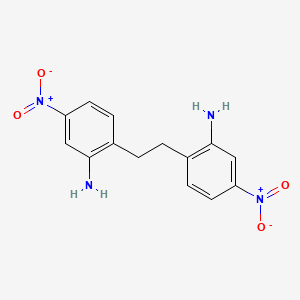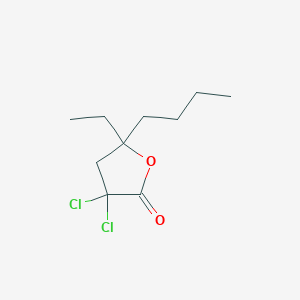
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one is an organic compound with a unique structure that includes a five-membered oxolane ring substituted with butyl, ethyl, and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3,3-dichloro-5-ethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl and ethyl-substituted precursors with dichlorinating agents to form the desired oxolane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as precursor preparation, cyclization, and purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the dichloro groups.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Scientific Research Applications
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Butyl-3,3-dichloro-5-ethyloxolan-2-one involves its interaction with molecular targets through its functional groups. The dichloro groups can participate in electrophilic interactions, while the oxolane ring provides a stable framework for binding to various receptors or enzymes. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Butyl-3,3-dichloro-5-methyloxolan-2-one
- 5-Butyl-3,3-dichloro-5-propyloxolan-2-one
- 5-Butyl-3,3-dichloro-5-isopropyloxolan-2-one
Uniqueness
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of butyl, ethyl, and dichloro groups on the oxolane ring makes it a versatile compound for various applications, distinguishing it from other similar compounds with different substituents.
Properties
CAS No. |
89345-04-0 |
|---|---|
Molecular Formula |
C10H16Cl2O2 |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
5-butyl-3,3-dichloro-5-ethyloxolan-2-one |
InChI |
InChI=1S/C10H16Cl2O2/c1-3-5-6-9(4-2)7-10(11,12)8(13)14-9/h3-7H2,1-2H3 |
InChI Key |
ZJLUEYHCNLKFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC(C(=O)O1)(Cl)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


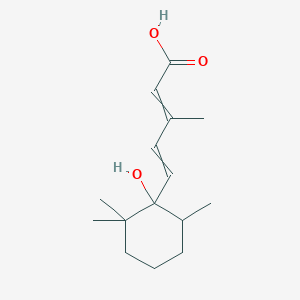
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)

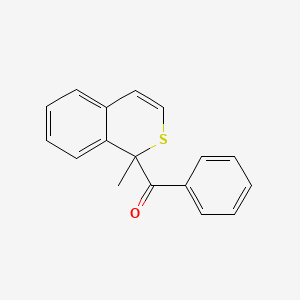
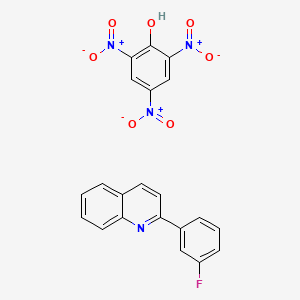
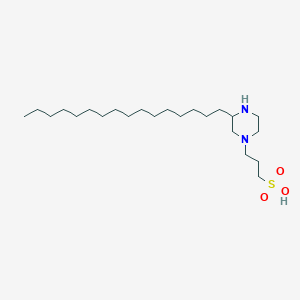
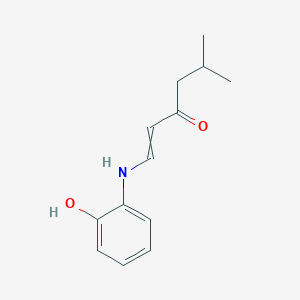
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
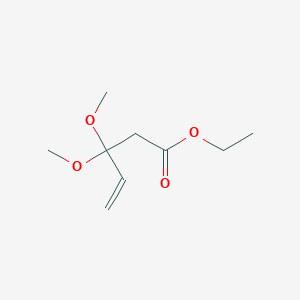

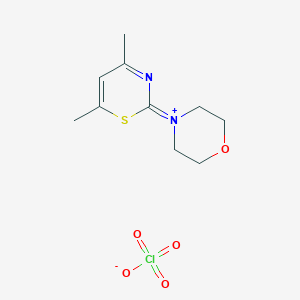
![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
